molecular formula C14H16ClNO B1622610 1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one CAS No. 92297-75-1

1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one

Cat. No.: B1622610
CAS No.: 92297-75-1
M. Wt: 249.73 g/mol
InChI Key: BRXMHAHJRYVVSM-UHFFFAOYSA-N
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Description

1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C14H16ClNO, is characterized by the presence of a chloro group and a trimethylindole moiety, making it a unique and valuable compound in various fields of research and industry.

Preparation Methods

The synthesis of 1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one involves several steps. One common method includes the reaction of 1,3,3-trimethylindoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one can be compared with other indole derivatives, such as:

    1-(1,3,3-Trimethyl-2,3-dihydro-1H-indol-2-yliden)acetone: Similar in structure but lacks the chloro group, leading to different reactivity and biological properties.

    This compound: A closely related compound with slight variations in the indole moiety, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO/c1-14(2)11-6-4-5-7-12(11)16(3)13(14)8-10(17)9-15/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXMHAHJRYVVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC(=O)CCl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395027
Record name 1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92297-75-1
Record name 1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one
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1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one
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1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one
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1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one
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1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one
Reactant of Route 6
1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one

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